

# Nickel Diethyldithiocarbamate as a Single-Source Precursor: Application Notes and Protocols

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## Compound of Interest

Compound Name: Nickel diethyldithiocarbamate

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## Introduction

**Nickel diethyldithiocarbamate**,  $[\text{Ni}(\text{S}_2\text{CNEt}_2)_2]$ , is a versatile single-source precursor (SSP) for the synthesis of various nickel sulfide ( $\text{NiS}_x$ ) nanomaterials.[1] As a single molecule containing both nickel and sulfur, it offers a distinct advantage by providing a pre-defined Ni:S stoichiometry, which can be crucial for controlling the phase of the resulting nanoparticles.[2] The thermal decomposition of this and related nickel dithiocarbamate complexes in the presence of coordinating solvents or under controlled atmospheres allows for the synthesis of a range of nickel sulfide phases, including  $\alpha$ -NiS,  $\beta$ -NiS,  $\text{NiS}_2$ ,  $\text{Ni}_3\text{S}_2$ ,  $\text{Ni}_3\text{S}_4$ , and  $\text{Ni}_9\text{S}_8$ . [1][3][4] The properties of the resulting nanomaterials are highly dependent on the reaction conditions, such as temperature, precursor concentration, and the choice of solvent or capping agent.[3][5] These nickel sulfide nanoparticles have shown potential applications in catalysis, energy storage, and electronics.[2][4]

## Applications

The primary application of **nickel diethyldithiocarbamate** as a single-source precursor is in the controlled synthesis of nickel sulfide nanoparticles. The tunability of the nanoparticle phase and morphology by adjusting reaction parameters makes this precursor valuable for various research and development applications:

- **Catalysis:** Nickel sulfide nanoparticles are known to be active catalysts for various chemical reactions.
- **Energy Storage:** Different phases of nickel sulfide are explored as electrode materials in lithium-ion batteries and supercapacitors.[4]
- **Solar Cells:** The semiconducting properties of certain nickel sulfide phases make them potential materials for photovoltaic applications.[6]

## Data Presentation

The following tables summarize the quantitative data from key experiments on the synthesis of nickel sulfide nanoparticles using nickel dithiocarbamate precursors.

Table 1: Effect of Temperature on Nickel Sulfide Phase Formation

Precursor	Solvent	Temperature (°C)	Resulting Phase(s)	Reference
[Ni(S <sub>2</sub> CN <sup>i</sup> Bu <sub>2</sub> ) <sub>2</sub> ]	Oleylamine	150	Pure α-NiS	[3]
[Ni(S <sub>2</sub> CN <sup>i</sup> Bu <sub>2</sub> ) <sub>2</sub> ]	Oleylamine	280	Pure β-NiS	[3]
Benzimidazole dithiocarbamate nickel(II)	Hexadecylamine	140, 160, 180	Ni <sub>3</sub> S <sub>4</sub>	[4]
Nickel diethyldithiocarbamate	Flowing Nitrogen	300	α-NiS (hexagonal)	[1]
Nickel diethyldithiocarbamate	Flowing Forming Gas	300	β-NiS (millerite)	[1]
Nickel diethyldithiocarbamate	Flowing Forming Gas	325, 350	Ni <sub>9</sub> S <sub>8</sub> (godlevskite)	[1]
Nickel diethyldithiocarbamate	Flowing Forming Gas	400, 450	Ni <sub>3</sub> S <sub>2</sub> (heazlewoodite)	[1]

Table 2: Effect of Precursor Concentration on Nanoparticle Size and Phase

Precursor	Solvent	Temperature (°C)	Concentration (mM)	Resulting Phase(s)	Average Particle Size (nm)	Reference
$[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2]$	Oleylamine	180	Low	$\alpha$ -NiS	ca. 100	[3]
$[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2]$	Oleylamine	180	High (up to 50)	$\alpha$ -NiS	ca. 150	[3]
$[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2] + (\text{}^i\text{Bu}_2\text{NCS}_2)_2$	Oleylamine	150-180	5	$\alpha$ -NiS and $\text{Ni}_3\text{S}_4$	Not specified	[3]
$[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2] + (\text{}^i\text{Bu}_2\text{NCS}_2)_2$	Oleylamine	150-180	10	Increasing proportion of $\text{Ni}_3\text{S}_4$	Not specified	[3]
$[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2] + (\text{}^i\text{Bu}_2\text{NCS}_2)_2$	Oleylamine	150-180	20	$\text{NiS}_2$	Not specified	[3]

## Experimental Protocols

### Protocol 1: Synthesis of $\alpha$ -NiS and $\beta$ -NiS Nanoparticles via Solvothermal Decomposition

This protocol is adapted from the synthesis of nickel sulfide nanoparticles using a nickel bis(dithiocarbamate) complex in oleylamine.[3]

Materials:

- Nickel(II) bis(diisobutyldithiocarbamate),  $[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2]$
- Oleylamine (technical grade, 70%)

- Toluene
- Ethanol

#### Procedure:

- In a three-neck flask equipped with a condenser, thermocouple, and septum, dissolve a specific amount of  $[\text{Ni}(\text{S}_2\text{CN}^i\text{Bu}_2)_2]$  in oleylamine to achieve the desired concentration (e.g., 5 mM).
- Degas the solution by bubbling with nitrogen or argon for 30 minutes at room temperature.
- Under a nitrogen or argon atmosphere, heat the solution to the desired temperature (e.g., 150 °C for  $\alpha$ -NiS or 280 °C for  $\beta$ -NiS) and maintain for 1 hour.[3]
- After the reaction, cool the mixture to room temperature.
- Add toluene to the solution and centrifuge to precipitate the nanoparticles.
- Wash the nanoparticles with a mixture of toluene and ethanol (1:1 v/v) and centrifuge again. Repeat this step twice.
- Dry the resulting nanoparticles under vacuum.

#### Characterization:

- Phase identification: Powder X-ray Diffraction (PXRD)
- Morphology and size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
- Elemental composition: Energy-Dispersive X-ray Spectroscopy (EDS)

## Protocol 2: Synthesis of $\text{Ni}_3\text{S}_4$ Nanoparticles via Solvothermal Decomposition

This protocol is based on the synthesis of  $\text{Ni}_3\text{S}_4$  nanocrystals from a benzimidazole dithiocarbamate nickel(II) precursor.[4]

#### Materials:

- Benzimidazole dithiocarbamate nickel(II) complex
- Hexadecylamine (HDA)
- Methanol

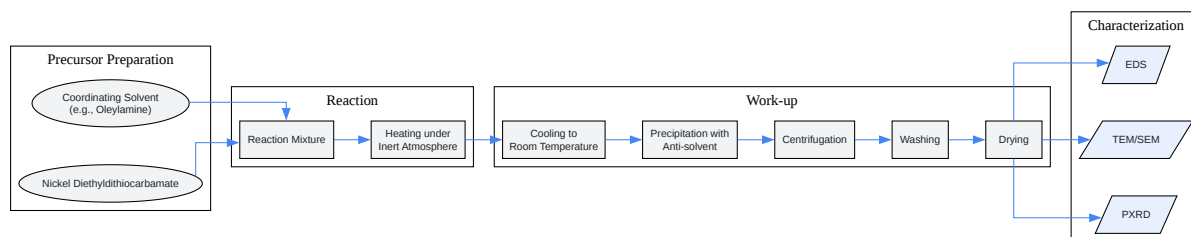
#### Procedure:

- Place a specific amount of the benzimidazole dithiocarbamate nickel(II) complex (e.g., 0.30 g, 0.35 g, or 0.40 g) into a three-neck flask containing hexadecylamine (HDA).<sup>[4]</sup>
- Heat the mixture to the desired temperature (e.g., 140 °C, 160 °C, or 180 °C) under a nitrogen atmosphere with constant stirring.<sup>[4]</sup>
- Maintain the reaction at the set temperature for a specific duration.
- After the reaction is complete, cool the flask to approximately 70 °C.
- Add methanol to precipitate the HDA-capped nanoparticles.
- Centrifuge the mixture to collect the nanoparticles.
- Wash the nanoparticles with methanol multiple times to remove excess HDA.
- Dry the final product in a vacuum oven.

#### Characterization:

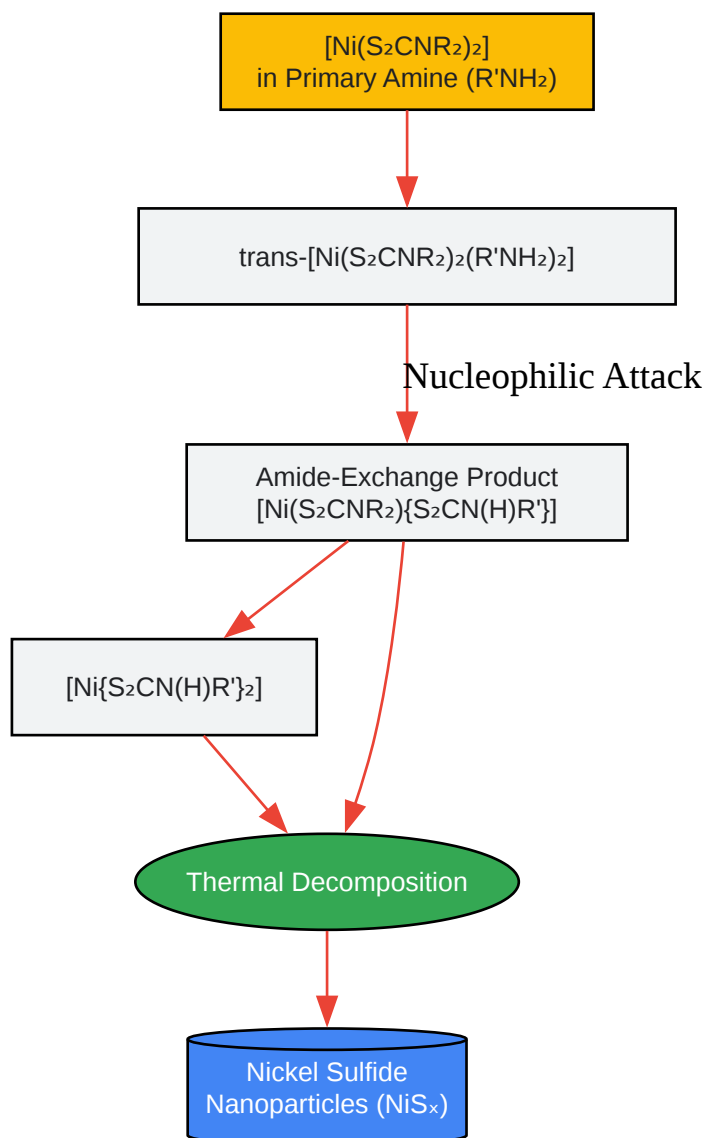
- Phase identification: PXRD
- Morphology: TEM and SEM
- Optical properties: UV-Vis and Photoluminescence (PL) spectroscopy

## Visualizations



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Caption: General experimental workflow for the synthesis of nickel sulfide nanoparticles.



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Caption: Proposed decomposition pathway of nickel dithiocarbamate in primary amines.[7]

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